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Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

AZD5213 is a potent, selective, and orally bioavailable small molecule that acts as a
competitive antagonist and inverse agonist at the histamine H3 receptor (H3R).[1] Developed
for neurological disorders, its mechanism of action centers on the modulation of histamine and
other key neurotransmitter systems in the central nervous system (CNS).[1] A key characteristic
of AZD5213 is its relatively short plasma half-life, which allows for high receptor occupancy
during the day and lower occupancy at night, a feature designed to mitigate the sleep
disturbances often associated with H3R antagonists.[2][3][4]

Quantitative Pharmacological Profile

The pharmacological activity of AZD5213 has been characterized through a series of in vitro
and in vivo studies, quantifying its potency, functional activity, and receptor occupancy across
different species.
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Parameter Species/System Value Reference

In Vitro Potency

Ki (Binding Affinity) Human H3 Receptor 0.5 nM [1]
KB (Functional
o Human H3 Receptor 0.2nM [1]
Affinity)
IC50 (Functional
o Human H3 Receptor 3 nM [1]
Activity)
In Vivo Brain Receptor
Occupancy
pKi (from free brain
_ Rat 8.5 [1]
concentration)
pKi (from free brain
] Mouse 8.3 [1]
concentration)
pKi (from free brain ]
) Non-Human Primate 8.4 [1]
concentration)
Ki,pl (from PET study) Human 1.14 nM [21[31[4]
Selectivity
Against a panel of 335
receptors and Various >10 uM [1]

enzymes

Human Pharmacokinetic Parameters

Clinical studies in healthy human volunteers have defined the key pharmacokinetic properties
of orally administered AZD5213.
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Parameter Value Reference

Time to Maximum Plasma

] 0.7 - 2.0 hours [1]
Concentration (Tmax)
Terminal Half-life (t%2) 5 -7 hours [1]
Receptor Occupancy at 0.1 m
p pancy g ~50% [1]

dose

Mechanism of Action: Signhaling Pathways and
Neurotransmitter Modulation

AZD5213's primary mechanism of action is the blockade of histamine H3 autoreceptors and

heteroreceptors in the brain.

As an Antagonist/Inverse Agonist at H3 Autoreceptors: The histamine H3 receptor functions as
a presynaptic autoreceptor on histaminergic neurons. Its activation by histamine inhibits the
synthesis and further release of histamine. By acting as an antagonist and inverse agonist,
AZD5213 blocks this negative feedback loop. This disinhibition leads to an increased release of
histamine from presynaptic terminals.

As an Antagonist/Inverse Agonist at H3 Heteroreceptors: H3 receptors are also located on the
presynaptic terminals of other, non-histaminergic neurons, where they act as heteroreceptors.
Their activation by histamine inhibits the release of other neurotransmitters. By blocking these
H3 heteroreceptors, AZD5213 enhances the release of several key neurotransmitters crucial
for arousal, cognition, and other CNS functions, including acetylcholine, dopamine, and
norepinephrine.[1][2]

Mechanism of AZD5213 at H3 Autoreceptors and Heteroreceptors.

Experimental Protocols
In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional inverse agonist activity (IC50) of
AZD5213 at the human histamine H3 receptor.
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Receptor Binding Assay (Competitive Radioligand Binding):

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant
human histamine H3 receptor.

Membrane Preparation: Cells are cultured and harvested. Cell membranes are prepared by
homogenization and centrifugation to isolate the membrane fraction containing the H3
receptors.

Radioligand: [3H]-Na-methylhistamine, a radiolabeled H3 receptor agonist.

Assay Protocol:

[¢]

Cell membranes are incubated with a fixed concentration of [3H]-Na-methylhistamine.

o Increasing concentrations of AZD5213 are added to compete with the radioligand for
binding to the H3 receptors.

o The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCI, pH 7.4) at room
temperature.

o The reaction is terminated by rapid filtration through glass fiber filters to separate bound
from free radioligand.

o The radioactivity retained on the filters is measured by liquid scintillation counting.

» Data Analysis: The IC50 value (the concentration of AZD5213 that inhibits 50% of the
specific binding of the radioligand) is determined by non-linear regression analysis of the
competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff
equation.

Functional Assay (GTPyS Binding Assay):

e Principle: This assay measures the ability of an inverse agonist to decrease the basal level of
G-protein activation by the receptor. The binding of the non-hydrolyzable GTP analog,
[35S]GTPYS, to G-proteins is a measure of their activation.

e Assay Protocol:
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o Membranes from HEK293 cells expressing the human H3 receptor are incubated with
saponin (to permeabilize the membranes) and GDP (to ensure G-proteins are in their

inactive state).
o Increasing concentrations of AZD5213 are added.
o The reaction is initiated by the addition of [35S]GTPyS.

o After incubation, the reaction is stopped, and the amount of [35S]GTPyS bound to the G-
proteins is determined by scintillation counting after filtration.

Data Analysis: The IC50 value, representing the concentration of AZD5213 that causes a
50% reduction in basal [35S]GTPyS binding, is determined from the concentration-response

curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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